

Application of 5'-Hydroxyphenyl Carvedilol-d5 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol-d5

Cat. No.: B13451602

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Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of hypertension and heart failure.[1][2] The drug undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[1][3][4] The main oxidative metabolites include 4'- and 5'-hydroxyphenyl carvedilol, which are formed primarily by the cytochrome P450 enzyme CYP2D6.[1] Understanding the pharmacokinetics of both the parent drug and its metabolites is crucial for optimizing therapeutic outcomes and ensuring patient safety.

5'-Hydroxyphenyl Carvedilol-d5 is a stable isotope-labeled analog of the 5'-hydroxyphenyl metabolite of Carvedilol.[5] Its key application in drug metabolism and pharmacokinetic (DMPK) studies is as an internal standard (IS) for the quantitative analysis of 5'-hydroxyphenyl carvedilol in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the physicochemical properties of the analyte, thereby compensating for variations during sample preparation, chromatography, and ionization.[6]

Application Notes

The primary application of **5'-Hydroxyphenyl Carvedilol-d5** is in bioanalytical method development and validation for pharmacokinetic studies of Carvedilol. Its use as an internal

standard allows for the accurate and precise quantification of the 5'-hydroxyphenyl carvedilol metabolite. This is essential for:

- Characterizing the metabolic profile of Carvedilol: Determining the exposure of major metabolites relative to the parent drug.
- Investigating inter-individual variability: Studying the influence of genetic polymorphisms (e.g., in CYP2D6) on Carvedilol metabolism.[7]
- Drug-drug interaction studies: Assessing the effect of co-administered drugs on the metabolic pathways of Carvedilol.
- Bioequivalence studies: Comparing the pharmacokinetic profiles of different formulations of Carvedilol.[8][9]

A validated LC-MS/MS method using **5'-Hydroxyphenyl Carvedilol-d5** as an internal standard provides high sensitivity and selectivity, enabling the quantification of low concentrations of the metabolite in complex biological samples.

Experimental Protocols

A typical experimental protocol for the quantification of 5'-hydroxyphenyl carvedilol in human plasma using **5'-Hydroxyphenyl Carvedilol-d5** as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for extracting Carvedilol and its metabolites from plasma, providing a clean extract for LC-MS/MS analysis.[8]

- Materials:
 - Human plasma samples
 - **5'-Hydroxyphenyl Carvedilol-d5** internal standard working solution
 - SPE cartridges (e.g., Oasis HLB)

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Water (deionized)
- Procedure:
 - Thaw plasma samples at room temperature.
 - To 100 μ L of plasma, add a specific amount of the **5'-Hydroxyphenyl Carvedilol-d5** internal standard working solution.
 - Vortex mix the samples.
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in the mobile phase for LC-MS/MS injection.

2. LC-MS/MS Analysis

The separation and detection of 5'-hydroxyphenyl carvedilol and its deuterated internal standard are achieved using a UPLC system coupled to a tandem mass spectrometer.

- Instrumentation:
 - UPLC system (e.g., Waters ACQUITY UPLC)

- Tandem mass spectrometer (e.g., Sciex API 5500)
- Analytical column (e.g., UPLC C18, 50 x 2.1 mm, 1.7 μ m)[8]
- Chromatographic Conditions:
 - Mobile Phase A: 4.0 mM ammonium formate in water with 0.1% formic acid[8]
 - Mobile Phase B: Acetonitrile[8]
 - Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
 - Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 5'-hydroxyphenyl carvedilol and **5'-Hydroxyphenyl Carvedilol-d5** are monitored.

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for the analysis of Carvedilol and its hydroxylated metabolites.

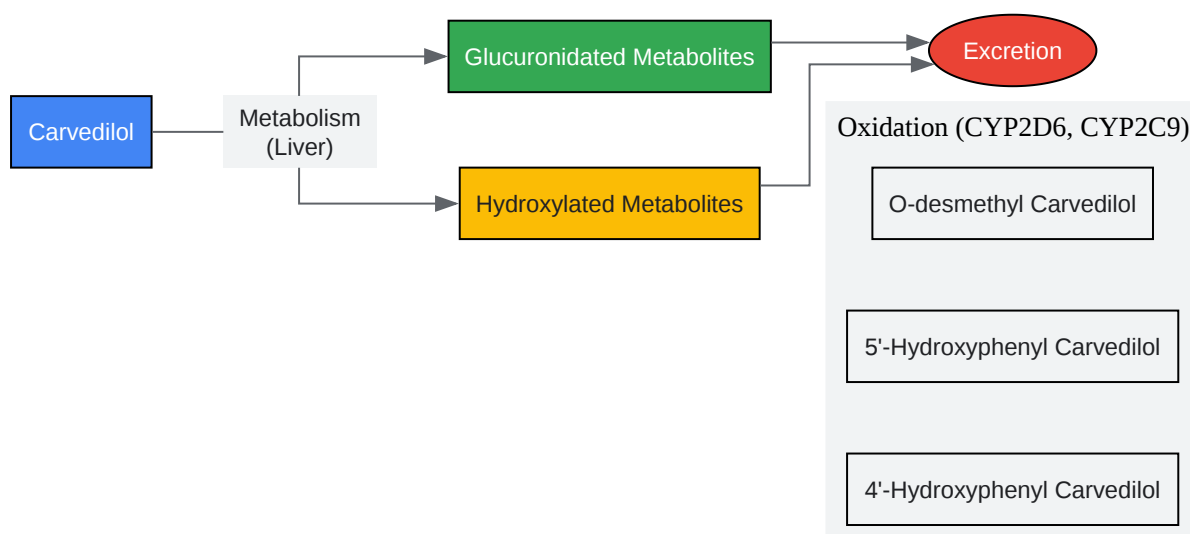
Table 1: LC-MS/MS Parameters for Carvedilol and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|-------------------------------------|---------------------|-------------------|-----------------|-----------------------|
| Carvedilol | 407.2 | 100.1 | 150 | 35 |
| Carvedilol-d5 (IS) | 412.2 | 100.1 | 150 | 35 |
| 4'-Hydroxyphenyl Carvedilol | 423.2 | 224.1 | 150 | 30 |
| 4'-Hydroxyphenyl Carvedilol-d5 (IS) | 428.2 | 224.1 | 150 | 30 |
| 5'-Hydroxyphenyl Carvedilol | 423.2 | 224.1 | 150 | 30 |
| 5'-Hydroxyphenyl Carvedilol-d5 (IS) | 428.2 | 224.1 | 150 | 30 |

Table 2: Method Validation Summary

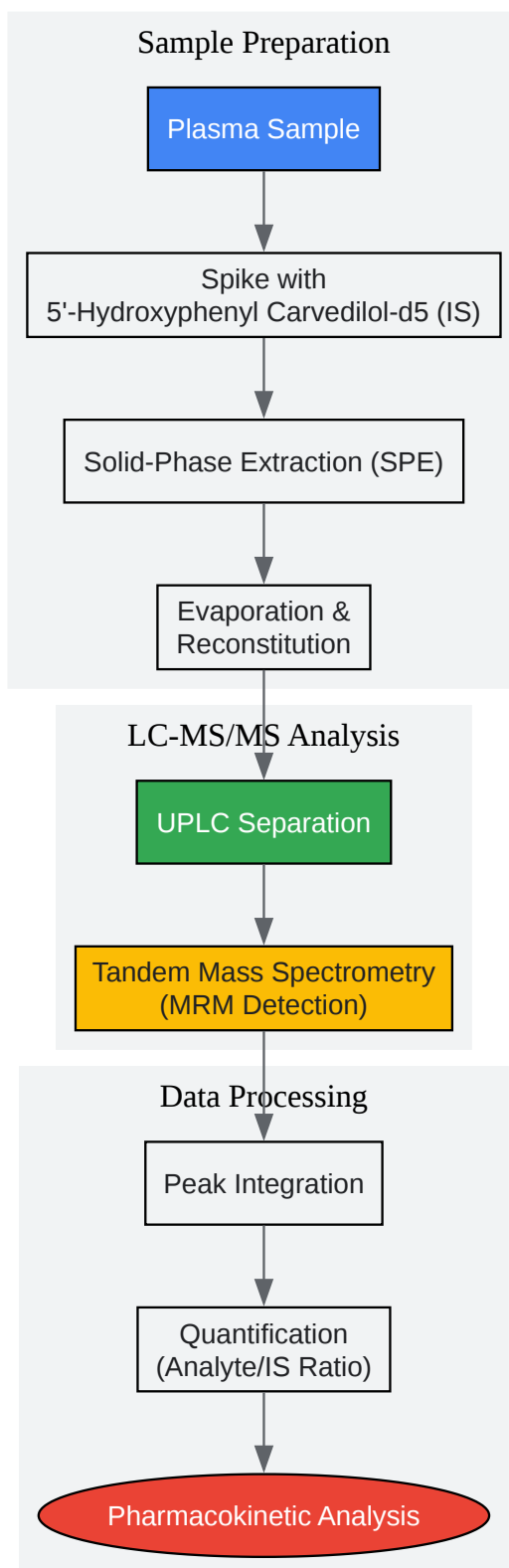
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | 5'-Hydroxyphenyl Carvedilol |
|---|--------------|-----------------------------|-----------------------------|
| Linearity Range (ng/mL) | 0.05 - 50[8] | 0.01 - 10[8] | 0.05 - 10 |
| Correlation Coefficient (r ²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-batch Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-batch Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | 94 - 99[8] | 94 - 99[8] | > 90% |

Mandatory Visualization



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Caption: Metabolic pathway of Carvedilol.



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Caption: Bioanalytical workflow for DMPK studies.

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